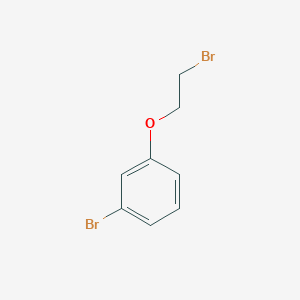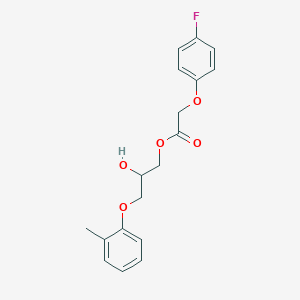![molecular formula C22H36O8Sn B102503 (Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane CAS No. 15853-77-7](/img/structure/B102503.png)
(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane, commonly known as DBPAS, is an organotin compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of DBPAS is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. DBPAS has been found to interact with sulfhydryl groups in proteins, disrupting their function.
Biochemische Und Physiologische Effekte
DBPAS has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antifungal properties. Studies have shown that DBPAS can induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth of fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DBPAS in lab experiments is its relatively low toxicity compared to other organotin compounds. However, DBPAS is still a hazardous material and should be handled with caution. Another limitation is the limited availability of DBPAS, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on DBPAS. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of research is the development of new synthetic methods for DBPAS, which could improve its purity and yield. Additionally, the potential applications of DBPAS in agriculture and materials science warrant further investigation.
Synthesemethoden
The synthesis of DBPAS involves several steps, including the reaction of dibutyltin oxide with 3-propoxycarbonylacrylic acid, followed by the addition of thionyl chloride and then the reaction with acryloyl chloride. The resulting compound is then reacted with hydroxylamine hydrochloride and sodium hydroxide to produce DBPAS. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
DBPAS has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DBPAS has been investigated for its anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro. In agriculture, DBPAS has been used as a fungicide and insecticide, with promising results in controlling plant diseases. In materials science, DBPAS has been used as a crosslinking agent for polymers, improving their mechanical properties.
Eigenschaften
CAS-Nummer |
15853-77-7 |
|---|---|
Produktname |
(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane |
Molekularformel |
C22H36O8Sn |
Molekulargewicht |
547.2 g/mol |
IUPAC-Name |
4-O-[dibutyl-[(Z)-4-oxo-4-propoxybut-2-enoyl]oxystannyl] 1-O-propyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C7H10O4.2C4H9.Sn/c2*1-2-5-11-7(10)4-3-6(8)9;2*1-3-4-2;/h2*3-4H,2,5H2,1H3,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; |
InChI-Schlüssel |
KCEFGNYUOUUPFP-VGKOASNMSA-L |
Isomerische SMILES |
CCCC[Sn](OC(=O)/C=C\C(=O)OCCC)(OC(=O)/C=C\C(=O)OCCC)CCCC |
SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC)OC(=O)C=CC(=O)OCCC |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC)OC(=O)C=CC(=O)OCCC |
Andere CAS-Nummern |
15853-77-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



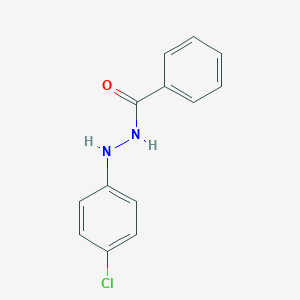
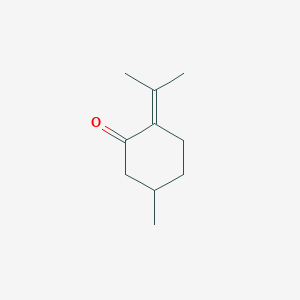
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
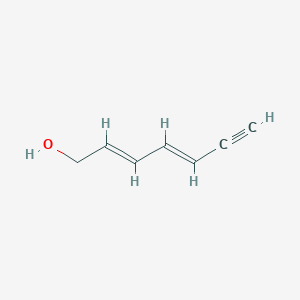
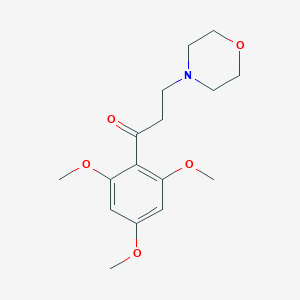
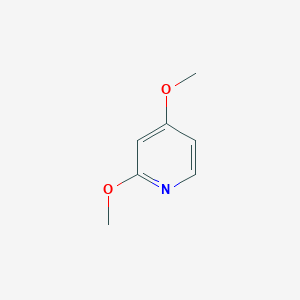
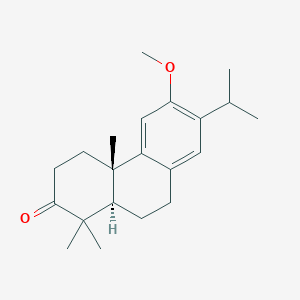
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
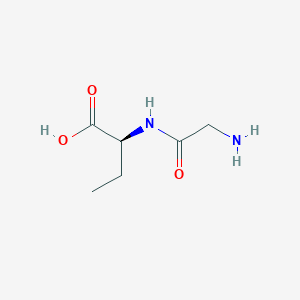
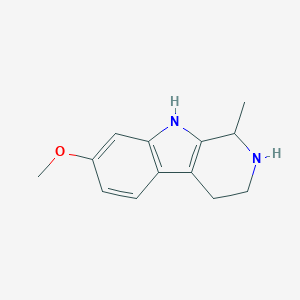
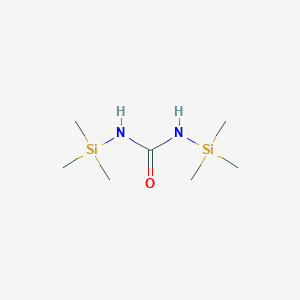
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
